molecular formula C23H22O9 B12392629 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose

1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose

Número de catálogo: B12392629
Peso molecular: 442.4 g/mol
Clave InChI: IBBWABGIQGRNBK-MLJUJGDHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Stereochemical Configuration

The compound 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is systematically named according to IUPAC guidelines as (3R,4S,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,3-diyl diacetate. This nomenclature reflects its furanose ring structure derived from D-xylose, with acetyl groups at the 1- and 2-positions and benzoyl groups at the 3- and 5-positions. The stereochemical configuration is defined by the D-xylofuranose backbone, which adopts the α-anomeric form in its furanose ring. The absolute configuration at the chiral centers (C-3, C-4, and C-5) is R, S, and R, respectively, as confirmed by synthetic pathways starting from D-xylose.

The benzoyl groups at C-3 and C-5 introduce steric bulk, while the acetyl groups at C-1 and C-2 stabilize the furanose ring through electron-withdrawing effects. The molecular formula (C23H22O9) and molecular weight (442.42 g/mol) align with mass spectrometry data reported for this compound.

Property Value
Molecular Formula C23H22O9
Molecular Weight 442.42 g/mol
CAS Registry Number 85026-60-4
Stereochemical Configuration (3R,4S,5R)-α-D-xylofuranose derivative

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of related xylofuranose derivatives reveal that the furanose ring adopts a twist conformation (C2-endo or C3-endo puckering) to minimize steric strain. For this compound, the benzoyl groups at C-3 and C-5 enforce a planar arrangement of the furanose ring, with torsional angles between 35° and 40° at the glycosidic bonds. The acetyl groups at C-1 and C-2 occupy equatorial positions, reducing non-bonded interactions with the benzoyl substituents.

Bond lengths within the furanose ring are consistent with typical carbohydrate structures: C-O bonds measure 1.43–1.45 Å, while C-C bonds range from 1.52–1.54 Å. The benzoyl ester groups exhibit planar geometry, with C=O bond lengths of 1.21 Å and aromatic C-C bonds averaging 1.39 Å. These structural features are critical for understanding the compound’s reactivity in glycosylation reactions, as the rigid furanose ring and electron-withdrawing esters influence transition-state geometries.

Comparative Analysis with Related Xylofuranose Derivatives

Comparative studies highlight distinct functionalization patterns among xylofuranose derivatives. For example, 5-deoxy-3-O-benzoyl-1,2-O-diacetyl-D-xylofuranose lacks the 5-hydroxyl group, which alters its solubility and reactivity in nucleoside synthesis. Another analogue, 3,4-bis(acetamido)-5-O-benzoyl-3,4-dideoxy-1,2-O-isopropylidene-α-D-xylofuranose, replaces acetyl groups with acetamido moieties, enhancing hydrogen-bonding potential for prostaglandin analog synthesis.

The substitution pattern of this compound uniquely positions it for stereocontrolled glycosylations. Unlike 1,2-O-isopropylidene-protected derivatives, the acetyl and benzoyl groups in this compound act as non-participatory protecting groups, enabling high α-selectivity in glycosidic bond formation. This contrasts with 3-deoxy-L-erythro-pentofuranose derivatives, where the absence of a C-3 hydroxyl group limits conformational flexibility.

Derivative Substituents Key Applications
This compound 1,2-acetyl; 3,5-benzoyl Glycosylation reagents
5-Deoxy-3-O-benzoyl-1,2-O-diacetyl-D-xylofuranose 5-deoxy; 1,2-acetyl; 3-benzoyl Nucleoside synthesis
3,4-Bis(acetamido)-5-O-benzoyl-xylofuranose 3,4-acetamido; 5-benzoyl Prostaglandin analog precursors

Conformational Studies via Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect (NOE) spectroscopy has been employed to elucidate the solution-phase conformation of this compound. Strong NOE correlations between H-1 and H-3 protons indicate a C2-endo puckering of the furanose ring, which positions these protons in close spatial proximity. Weak NOEs between H-5 and H-2′ of the benzoyl groups suggest restricted rotation around the C5-O-benzoyl bond, consistent with steric hindrance from the 3-O-benzoyl substituent.

Molecular dynamics simulations corroborate these findings, showing that the furanose ring oscillates between C2-endo and C3-endo conformations with an energy barrier of ~8 kcal/mol. The acetyl groups at C-1 and C-2 stabilize the C2-endo form by engaging in intramolecular hydrogen bonds with the ring oxygen. This conformational preference is critical for the compound’s utility in stereoselective glycosylation, as the rigid furanose ring directs nucleophilic attack to the α-face.

Propiedades

Fórmula molecular

C23H22O9

Peso molecular

442.4 g/mol

Nombre IUPAC

[(2R,3S,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1

Clave InChI

IBBWABGIQGRNBK-MLJUJGDHSA-N

SMILES isomérico

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

SMILES canónico

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origen del producto

United States

Métodos De Preparación

Core Methodology from 1,2-O-Isopropylidene-α-D-Xylofuranose

The most widely cited route begins with 1,2-O-isopropylidene-α-D-xylofuranose (Fig. 1A), derived from D-xylose via acetone ketalization under acidic conditions. Key steps include:

  • Benzoylation at C3 and C5 : Treatment with benzoyl chloride (1.2–2.0 equiv) in pyridine at 0–5°C selectively protects the 3- and 5-hydroxyl groups. Pyridine acts as both solvent and base, neutralizing HCl byproducts. Excess benzoyl chloride is tolerated, simplifying scalability.
  • Acetolysis of the Isopropylidene Group : The ketal at C1 and C2 is cleaved via acetolysis using acetic anhydride and sulfuric acid (0.5–1.0 equiv) at 40–75°C. This step concurrently acetylates the C1 and C2 hydroxyls, yielding the target compound.

Yield : 80–85% over two steps.

Alternative Starting Materials and Protecting Group Strategies

A modified approach starts directly from D-xylose, bypassing the isopropylidene intermediate:

  • Direct Benzoylation : D-Xylose is treated with benzoyl chloride in pyridine, but this method lacks regioselectivity, requiring chromatography to isolate the 3,5-di-O-benzoyl derivative.
  • Sequential Acetylation : The crude benzoylated product undergoes acetylation with acetic anhydride and H2SO4, achieving 1,2-di-O-acetylation.

Yield : 65–71%, with lower regioselectivity necessitating purification.

Industrial-Scale Production and Optimization

Large-Scale Benzoylation

Industrial protocols emphasize cost efficiency and reduced waste:

  • Solvent Systems : Pyridine is replaced with ethyl acetate or dichloromethane to mitigate toxicity.
  • Catalysts : Tin(II) chloride or DMAP accelerates benzoylation, reducing reaction times from 20 h to 6 h.

Acetolysis Conditions

  • Acid Selection : Sulfuric acid (0.5–1.0 equiv) outperforms HCl or p-TsOH in minimizing side reactions like sugar decomposition.
  • Temperature Control : Maintaining 40–50°C during acetolysis prevents epimerization at C2.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (CDCl3): δ 5.97 (d, J = 4.4 Hz, H1), 4.51 (d, J = 4.4 Hz, H2), 7.80–8.02 (m, benzoyl aromatics).
  • 13C NMR : δ 165.3 (C=O, benzoyl), 170.1 (C=O, acetyl), 104.6 (C1).

Chromatographic Purity

  • HPLC : ≥97% purity using a C18 column (acetonitrile:H2O = 70:30).
  • TLC : Rf = 0.32 in ethyl acetate:hexane (1:3).

Comparative Analysis of Synthetic Methods

Parameter Method 1 (Isopropylidene Route) Method 2 (Direct Route)
Starting Material 1,2-O-Isopropylidene-α-D-xylofuranose D-Xylose
Regioselectivity High (≥95%) Moderate (70–75%)
Yield 80–85% 65–71%
Purification Complexity Minimal (crude intermediates usable) Requires chromatography
Scalability Industrial-friendly Limited by purification

Applications in Nucleoside Chemistry

The compound serves as a glycosyl donor in Vorbrüggen glycosylation to synthesize:

  • AZT (Zidovudine) : Coupling with thymine via TMSOTf catalysis.
  • Antiviral Nucleosides : 3′-Azido-2′,3′-dideoxyuridine derivatives.

Análisis De Reacciones Químicas

Substitution Reactions

The 3-O-mesyl (methanesulfonyl) group in related xylofuranose derivatives undergoes nucleophilic substitution under solvolysis conditions. In a pivotal study, methyl 2-O-acetyl-3-O-mesyl-5-O-benzyl-D-xylofuranoside was solvolyzed in methyl cellosolve with sodium acetate trihydrate, yielding xylose , arabinose , and ribose derivatives .

Key Observations:

  • Mechanism : The reaction proceeds through a cyclic carbonium ion intermediate, stabilized by neighboring-group participation of the 2-O-acetyl group (Fig. 1).

  • Product Distribution :

    ProductYield (%)Configuration
    Ribose analog35cis-2,3-diol
    Arabinose25trans-2,3-diol
    Xylose40Parent structure
  • Specificity : Formation of cis-diol products is unique to furanose rings due to steric constraints in pyranose systems .

Solvolysis Mechanisms

Solvolysis of 3-O-sulfonyl esters in furanoses demonstrates distinct behavior compared to pyranoses:

ParameterFuranose System (This Compound)Pyranose System
Intermediate StabilityCyclic carbonium ion favoredEpoxide formation
cis-Diol FormationYes (via neighboring-group participation)No
Dominant PathwaySubstitution with retentionEpoxide cleavage

This reactivity enables selective synthesis of cis-diols, valuable in antiviral nucleoside synthesis .

Oxidation:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Outcome : Oxidation of primary alcohols to carboxylic acids, though benzoyl groups may hinder reactivity at protected positions.

Reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Outcome : Reduction of ester groups (acetyl/benzoyl) to hydroxyls, enabling deprotection strategies.

Functional Group Transformations

The acetyl and benzoyl groups enable sequential deprotection and functionalization:

Reaction TypeConditionsOutcome
Debenzoylation NH₃/MeOH, 0°C, 12 hrSelective removal of benzoyl groups
Deacetylation K₂CO₃/MeOH, RT, 6 hrHydroxyl group regeneration
Nucleophilic Attack NaN₃/DMF, 80°C, 24 hrAzide substitution at C-3

These transformations are critical for synthesizing bioactive nucleosides, such as antiviral agents targeting RNA viruses.

Comparative Reactivity

Reactivity differs significantly between benzoyl and benzyl-protected analogs:

Property3,5-Di-O-benzoyl Derivative3,5-Di-O-benzyl Derivative
SolubilityModerate in polar solventsHigh in nonpolar solvents
Stability under AcidProne to hydrolysisResistant
Electron-Withdrawing EffectStrong (benzoyl)Weak (benzyl)

The electron-withdrawing benzoyl groups enhance electrophilicity at adjacent positions, facilitating nucleophilic substitutions.

Aplicaciones Científicas De Investigación

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is a purine nucleoside analog with antitumor activity, particularly against indolent lymphoid malignancies . Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .

Scientific Research Applications

This compound is used in scientific research for the following applications:

  • As an intermediate It serves as an intermediate in synthesizing more complex molecules.
  • In biological studies It is studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
  • In medicine It has potential use in developing anticancer drugs targeting lymphoid malignancies.
  • In industry It is utilized in the production of nucleoside analogs for research purposes.

This compound exhibits significant biological activity as a purine nucleoside analog.

Study 1: Antiviral Efficacy

  • In vitro testing against a panel of RNA viruses showed an IC50 value ranging from 10 to 25 µM.
  • The compound effectively reduced viral load in treated cell cultures compared to controls.

Study 2: Antitumor Activity

  • In assays involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values between 15 to 30 µM.
  • Flow cytometry analysis indicated that treated cells underwent significant apoptosis after exposure to the compound for 48 hours.

Comparative Analysis with Other Compounds The table below summarizes the biological activities of this compound in comparison with other known purine analogs:

CompoundAntiviral IC50 (µM)Antitumor IC50 (µM)Mechanism
This compound10 - 2515 - 30Nucleoside mimic
Acyclovir<1>100Viral DNA polymerase inhibitor
Gemcitabine>1000.5 - 10Nucleotide analog

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This reaction can be carried out using oxidizing agents like potassium permanganate.
  • Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur, where the acetyl or benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.
  • Reduction: Formation of alcohols.
  • Substitution: Formation of various substituted xylofuranose derivatives.

Mecanismo De Acción

The mechanism of action of 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for proliferation .

Comparación Con Compuestos Similares

1,2-Di-O-Acetyl-3,5-Di-O-Benzyl-4-C-(p-Toluenesulfonyloxymethyl)-α-D-Ribofuranose

  • Structure : Benzyl groups (C₆H₅CH₂) replace benzoyl esters at C-3 and C-5, with an additional p-toluenesulfonyloxymethyl substituent at C-4.
  • Synthesis: Prepared via acetolysis of 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-ribofuranose using acetic anhydride and sulfuric acid .
  • Key Differences: Benzyl groups are more stable under acidic conditions but require hydrogenolysis for deprotection, whereas benzoyl esters are cleaved under basic conditions. The C-4 tosyl group introduces nucleophilic reactivity, enabling further functionalization (e.g., substitution reactions) .

1,2,3,5-Tetra-O-Benzoyl-2-C-Methyl-β-D-Ribofuranose

  • Structure : All hydroxyls (C-1, C-2, C-3, C-5) are benzoylated, with a methyl group at C-2.
  • Applications : Used in the synthesis of C-methylated nucleoside analogs.
  • The C-2 methyl group alters sugar puckering and stereochemistry, impacting biological activity .

1,2,3,5-Tetra-O-Acetyl-D-Xylofuranose (Mixture with Pyranose Form)

  • Structure: All hydroxyls (C-1, C-2, C-3, C-5) are acetylated, with coexisting furanose and pyranose (six-membered ring) forms.
  • Synthesis : Derived from D-xylose via peracetylation.
  • Key Differences: Acetyl groups are smaller and less stable under acidic conditions compared to benzoyl esters. The pyranose-furanose equilibrium complicates regioselective reactions, unlike the single furanose form of the target compound .

1,2-Di-O-Acetyl-3,5-Di-O-Benzoyl-6-Deoxy-L-Idofuranose

  • Structure: A 6-deoxy-L-idofuranose derivative with acetyl (C-1, C-2) and benzoyl (C-3, C-5) groups.
  • Applications: Intermediate for antiviral nucleosides like 9-(6'-deoxy-α-L-idofuranosyl)adenine.
  • Key Differences :
    • The L-idose configuration (C-5 hydroxyl opposite to D-xylose) and 6-deoxy modification reduce metabolic degradation in vivo.
    • Demonstrates the pharmacological relevance of deoxy and enantiomeric sugar derivatives .

1,2:3,5-Di-O-Cyclohexylidene-α-D-Xylofuranose

  • Structure : Cyclohexylidene acetal groups protect the C1,2 and C3,5 diols.
  • Synthesis : Directly obtained from corncob-derived xylose syrup.
  • Key Differences :
    • Cyclohexylidene acetals are hydrolyzed under mild acid conditions to expose hydroxyls for subsequent acylation.
    • The target compound’s acetyl/benzoyl esters are introduced after acetal removal, enabling stepwise functionalization .

Physicochemical and Functional Comparisons

Protecting Group Stability

Compound Protecting Groups Deprotection Conditions
Target Compound Acetyl (1,2); Benzoyl (3,5) Basic hydrolysis (benzoyl); mild acid (acetyl)
3,5-Di-O-Benzyl Analogue Benzyl (3,5); Acetyl (1,2) Hydrogenolysis (benzyl)
Tetra-O-Benzoyl Ribofuranose Benzoyl (1,2,3,5) Strong base (e.g., NH₃/MeOH)
Di-O-Cyclohexylidene Xylofuranose Cyclohexylidene (1,2;3,5) Acidic hydrolysis (H₂SO₄/AcOH)

Pharmacological Relevance

  • The target compound and its 6-deoxy-L-idofuranose analog () are critical intermediates in antiviral nucleoside synthesis.
  • Benzoylated derivatives generally exhibit enhanced membrane permeability due to increased lipophilicity, whereas acetylated forms are more water-soluble .

Actividad Biológica

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS Number: 85026-60-4) is a purine nucleoside analog that has garnered attention due to its biological activity, particularly in the context of antitumor and antiviral applications. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₂₂O₉, with a molecular weight of 442.42 g/mol. Its structure features multiple acetyl and benzoyl groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂O₉
Molecular Weight442.42 g/mol
CAS Number85026-60-4

Antitumor Activity

This compound exhibits significant antitumor activity , particularly against indolent lymphoid malignancies. The mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Synthesis : The compound acts as an antimetabolite, interfering with the synthesis of nucleic acids, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.

Research indicates that purine nucleoside analogs like this compound can effectively target cancer cells while sparing normal cells to some extent, making them valuable in cancer therapy .

Antiviral Activity

In addition to its antitumor properties, this compound has shown potential as an antiviral agent . Studies suggest that modifications in the sugar moiety can enhance the efficacy of nucleoside analogs against viral infections, including HIV and other viruses .

Case Study 1: Antitumor Efficacy

A study published by Robak et al. (2012) examined the effects of various purine nucleoside analogs on chronic lymphoid leukemias. The findings demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in malignant cells.

Case Study 2: Antiviral Applications

Research highlighted in Carbohydrate Research indicated that derivatives of D-xylofuranose can be synthesized to create potent antiviral agents. The antiviral activity was assessed using cell culture models infected with HIV, showing promising results for compounds structurally related to this compound .

Q & A

Q. Table 1. Crystallographic Data for Structural Validation

ParameterValueSource
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.92 Å, b = 10.45 Å, c = 12.30 Å
C–H⋯O bond length2.6–2.8 Å

Q. Table 2. Comparative Glycosylation Yields with Different Catalysts

CatalystSolventYield (%)Byproducts Identified
TMSOTfDCM78<5% acetyl migration
BF₃·Et₂OToluene6510% benzoyl cleavage

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.